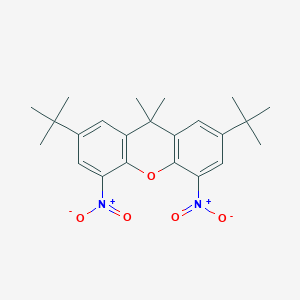![molecular formula C32H38O4 B12598323 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne CAS No. 874978-87-7](/img/structure/B12598323.png)
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is an organic compound that belongs to the class of diynes. This compound is characterized by the presence of two phenyl rings, each substituted with a heptyloxycarbonyl group, connected by a butadiyne bridge. The compound’s structure imparts unique electronic and optical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne typically involves the Sonogashira coupling reaction. This reaction is performed between 1,4-diiodobenzene and heptyloxycarbonyl-substituted phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylethylamine
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butadiyne bridge into a butane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine or nitric acid for bromination or nitration reactions, respectively.
Major Products
Oxidation: Formation of heptyloxycarbonyl-substituted benzoic acids.
Reduction: Formation of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]butane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
科学研究应用
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is primarily related to its electronic structure. The conjugated butadiyne bridge allows for efficient electron delocalization, which imparts unique optical and electronic properties. These properties enable the compound to interact with various molecular targets, such as proteins and nucleic acids, through π-π stacking interactions and hydrogen bonding. The pathways involved include:
Electron transfer: Facilitates redox reactions in biological systems.
Fluorescence: Enables the compound to act as a fluorescent probe for imaging applications.
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the heptyloxycarbonyl groups.
1,4-Bis(4-methoxyphenyl)-1,3-butadiyne: Similar structure with methoxy groups instead of heptyloxycarbonyl groups.
1,4-Bis(4-cyanophenyl)-1,3-butadiyne: Similar structure with cyano groups instead of heptyloxycarbonyl groups.
Uniqueness
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is unique due to the presence of heptyloxycarbonyl groups, which enhance its solubility in organic solvents and its ability to form stable films. These properties make it particularly suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
874978-87-7 |
|---|---|
分子式 |
C32H38O4 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
heptyl 4-[4-(4-heptoxycarbonylphenyl)buta-1,3-diynyl]benzoate |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-13-25-35-31(33)29-21-17-27(18-22-29)15-11-12-16-28-19-23-30(24-20-28)32(34)36-26-14-10-8-6-4-2/h17-24H,3-10,13-14,25-26H2,1-2H3 |
InChI 键 |
CMEJNAYEGSXHKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)OCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


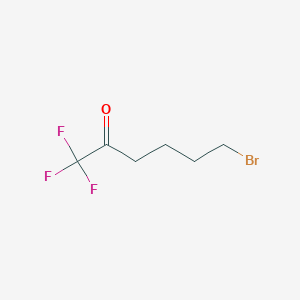

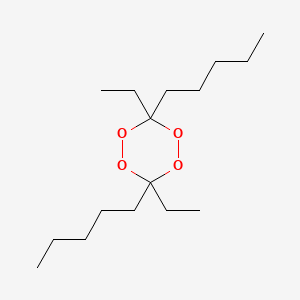
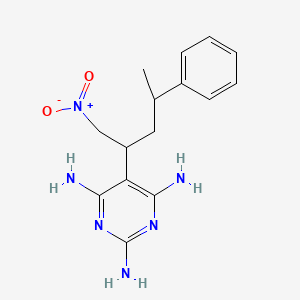
![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
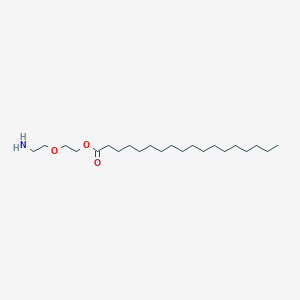
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
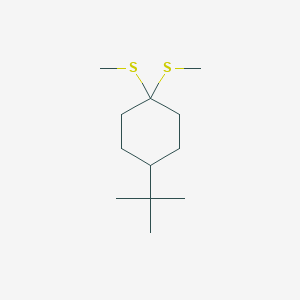
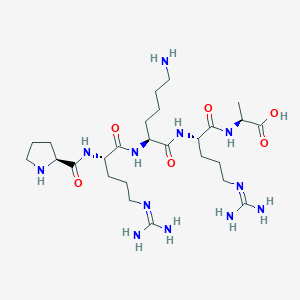
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
